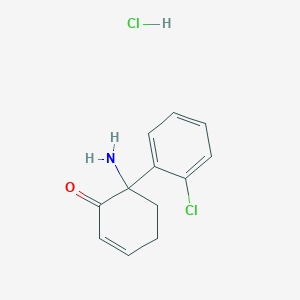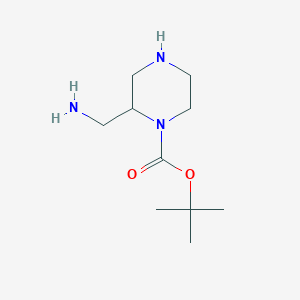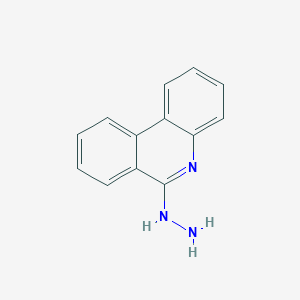![molecular formula C46H48O10P2 B6591640 (R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 1448722-98-2](/img/structure/B6591640.png)
(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, also known as BINAP, is a chiral diphosphine ligand widely used in asymmetric catalysis. BINAP has been extensively studied due to its excellent catalytic properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets, influencing their function and activity .
Mode of Action
It is known that similar compounds can act as catalysts in various chemical reactions, such as glycosylation and protodeboronation . These reactions involve the compound interacting with its targets, leading to changes in their structure and function.
Biochemical Pathways
The compound is involved in various biochemical pathways. For instance, it has been used in a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor . It has also been used in the catalytic protodeboronation of pinacol boronic esters . These pathways have downstream effects on the synthesis of various biochemical compounds.
Pharmacokinetics
The compound’s stability and reactivity suggest that it may have unique pharmacokinetic properties that influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it catalyzes. For instance, in glycosylation reactions, it helps in the formation of both O-glycosides and N-glycosides . In protodeboronation reactions, it aids in the formal anti-Markovnikov hydromethylation of alkenes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of visible light can promote certain reactions . Additionally, the compound’s stability can be affected by air and moisture .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl in laboratory experiments is its chiral nature, which allows for the formation of a single enantiomer of the product. This is particularly useful in the synthesis of chiral compounds, where the formation of a single enantiomer is crucial. Additionally, this compound is a highly efficient catalyst, allowing for the synthesis of compounds in high yields.
One of the limitations of using this compound in laboratory experiments is its cost, as it is a relatively expensive reagent. Additionally, this compound can be difficult to handle due to its air and moisture sensitivity.
Orientations Futures
There are several future directions for the study of (R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, including the development of new synthesis methods, the exploration of new applications in asymmetric catalysis, and the investigation of its potential use in other fields, such as materials science. Additionally, the study of this compound could lead to the development of new chiral catalysts with improved properties.
Méthodes De Synthèse
(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl can be synthesized via several methods, including the reaction of 2,2'-dibromo-1,1'-biphenyl with lithium diphenylphosphide, followed by the reaction with 3,5-dimethoxybenzyl chloride, and then with lithium diisopropylamide. Another method involves the reaction of 2,2'-dibromo-1,1'-biphenyl with diphenylphosphine, followed by the reaction with 3,5-dimethoxybenzyl chloride, and then with lithium diisopropylamide.
Applications De Recherche Scientifique
(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl has been extensively studied in asymmetric catalysis, particularly in the synthesis of chiral compounds. It has been used in various reactions, including hydrogenation, allylation, and cross-coupling reactions. This compound has also been used in the synthesis of pharmaceutical and agrochemical compounds, such as the anti-cancer drug Taxol and the herbicide dicamba.
Propriétés
IUPAC Name |
[2-[2-bis(3,5-dimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethoxyphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O10P2/c1-47-29-17-30(48-2)22-37(21-29)57(38-23-31(49-3)18-32(24-38)50-4)43-15-11-13-41(55-9)45(43)46-42(56-10)14-12-16-44(46)58(39-25-33(51-5)19-34(26-39)52-6)40-27-35(53-7)20-36(28-40)54-8/h11-28H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMJWTAAPZTGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)OC)OC)C3=CC(=CC(=C3)OC)OC)C4=C(C=CC=C4P(C5=CC(=CC(=C5)OC)OC)C6=CC(=CC(=C6)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)



![1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride](/img/structure/B6591614.png)




